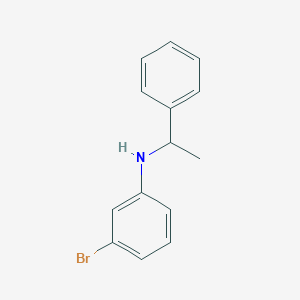
2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a cyclopropyl group and a fluorine atom in the structure of this compound enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene can be achieved through several synthetic routes. One common method involves the hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid using a palladium on carbon (Pd/C) catalyst at room temperature and normal pressure. This reaction yields 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, which can then be esterified with ethanolic hydrochloric acid to form the corresponding ethyl ester. The ethyl ester is subsequently reduced with sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) to obtain 6-fluoro-3,4-dihydro-2H-chromene-2-ylmethanol. Finally, oxidation of this intermediate with oxalyl chloride in a mixture of dichloromethane and dimethyl sulfoxide at -60°C produces 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxalyl chloride and dimethyl sulfoxide.
Reduction: Sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde or 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid.
Reduction: 6-Fluoro-3,4-dihydro-2H-chromene-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate specific enzymes, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
- 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
- 2-Cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates
Uniqueness
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene is unique due to the presence of the cyclopropyl group and the fluorine atom, which enhance its chemical stability and biological activity. These structural features differentiate it from other similar compounds and contribute to its potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H13FO |
|---|---|
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C12H13FO/c13-10-4-6-12-9(7-10)3-5-11(14-12)8-1-2-8/h4,6-8,11H,1-3,5H2 |
InChI-Schlüssel |
OSQNTISRBPDELS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CCC3=C(O2)C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



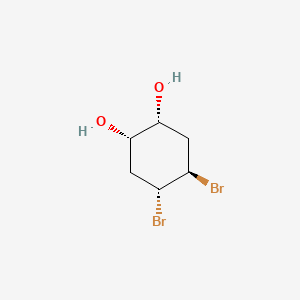
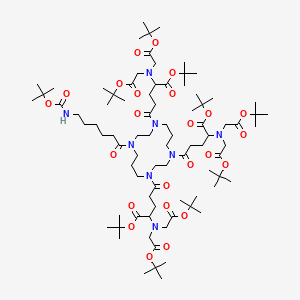

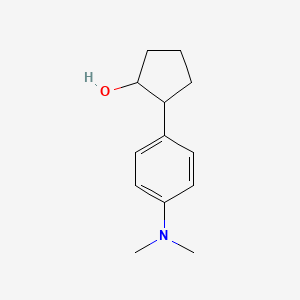
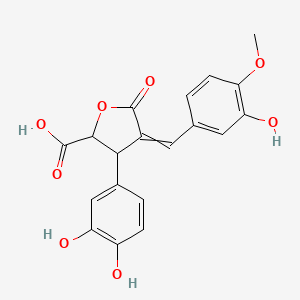
![1-[4-(Tributylstannyl)benzyl]piperidine](/img/structure/B15287653.png)
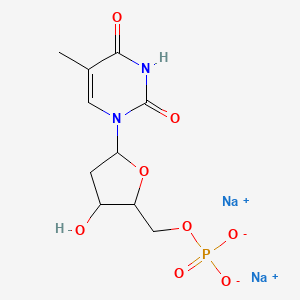
![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)
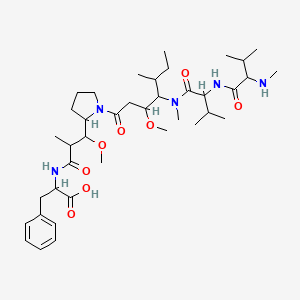
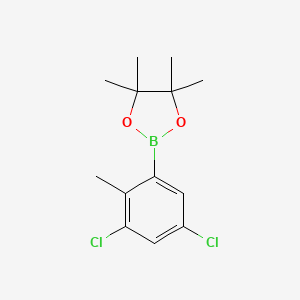
![(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B15287676.png)
![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)
